molecular formula C18H13BrN2O6S2 B5082702 3-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)benzenesulfonamide

3-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)benzenesulfonamide

Cat. No.: B5082702
M. Wt: 497.3 g/mol
InChI Key: VRNHFAPVRKFEOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in various applications. This compound is also known as BAY 43-9006 or Sorafenib and is a tyrosine kinase inhibitor that has been studied for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 3-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)benzenesulfonamide involves the inhibition of several tyrosine kinases, including RAF kinase, VEGFR-2, and PDGFR-β. These kinases are involved in the growth and proliferation of cancer cells, and their inhibition leads to the suppression of tumor growth and angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of tumor growth and angiogenesis. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory effects and can inhibit the production of cytokines and chemokines that are involved in inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)benzenesulfonamide in lab experiments is its specificity for certain tyrosine kinases. This allows for more targeted inhibition of cancer cell growth and proliferation. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)benzenesulfonamide. One area of interest is the development of new formulations or delivery methods that can improve the solubility and bioavailability of this compound. Additionally, further research is needed to better understand the mechanism of action and potential side effects of this compound. Finally, there is potential for the use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy, to improve treatment outcomes.

Synthesis Methods

The synthesis of 3-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)benzenesulfonamide involves the reaction of 4-bromobenzenesulfonyl chloride and 3-nitroaniline in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as dichloromethane or chloroform and the resulting product is purified through recrystallization or column chromatography. The yield of the product is typically around 50-60%.

Scientific Research Applications

3-[(4-bromophenyl)sulfonyl]-N-(3-nitrophenyl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It works by inhibiting the activity of certain tyrosine kinases that are involved in the growth and proliferation of cancer cells. This compound has been shown to be effective in the treatment of several types of cancer, including liver, kidney, and thyroid cancer.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-N-(3-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O6S2/c19-13-7-9-16(10-8-13)28(24,25)17-5-2-6-18(12-17)29(26,27)20-14-3-1-4-15(11-14)21(22)23/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNHFAPVRKFEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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